

A Comprehensive Toxicological Profile of Methylparaben

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium;methyl 4-hydroxybenzoate

Cat. No.: B11818526

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylparaben (methyl p-hydroxybenzoate) is a widely used preservative in cosmetics, pharmaceuticals, and food products due to its effective antimicrobial properties. Its extensive use has led to thorough toxicological evaluation to ascertain its safety for human health. This technical guide provides a detailed overview of the toxicological studies of methylparaben, presenting quantitative data, in-depth experimental protocols, and visualizations of key biological pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Methylparaben is readily absorbed through the gastrointestinal tract and skin.^{[1][2]} Following absorption, it is rapidly hydrolyzed to p-hydroxybenzoic acid (PHBA), conjugated, and excreted primarily in the urine.^{[1][2]} There is no evidence of accumulation in the body.^[1] Studies in rats have shown that after oral or subcutaneous administration, over 70% of the dose is excreted in the urine within 24 hours, with less than 4% found in feces and about 2% retained in tissues.^[3] Dermal absorption is comparatively lower.^[3]

Acute Toxicity

Acute toxicity studies in various animal models indicate that methylparaben has a low order of acute toxicity by oral and parenteral routes of administration.[1][2]

Table 1: Acute Toxicity of Methylparaben

Species	Route of Administration	LD50	Reference
Rat (Wistar)	Oral	>3,100 mg/kg bw	[4]
Rat (SD)	Oral	>5,000 mg/kg bw	[4]
Mouse (ICR)	Oral	>5,600 mg/kg bw	[4]
Guinea Pig	Oral	3,000 mg/kg bw	[4]
Rabbit	Oral	>2,000 mg/kg bw	[4]
Dog	Oral	>2,000 mg/kg bw	[4]

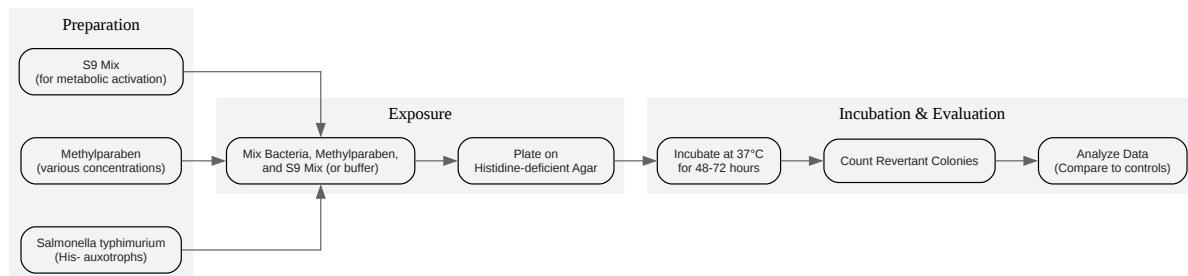
Genotoxicity

Numerous genotoxicity studies have been conducted on methylparaben, with the majority indicating a lack of mutagenic or genotoxic potential.[5] However, some in vitro studies have shown evidence of chromosomal aberrations at high concentrations.

Table 2: Genotoxicity Studies of Methylparaben

Assay	Test System	Concentration/ Dose	Result	Reference
Ames Test	Salmonella typhimurium strains	Not specified	Non-mutagenic	[5]
Chromosomal Aberration Test	Chinese Hamster Ovary (CHO) cells	Not specified	Increased aberrations	[5]
Dominant Lethal Assay	Not specified	Not specified	Non-mutagenic	[5]
Host-Mediated Assay	Not specified	Not specified	Non-mutagenic	[5]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)


The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[6\]](#)

Objective: To determine if methylparaben can induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.[\[7\]](#)

Methodology:

- Bacterial Strains: Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA102) that are auxotrophic for histidine are used.[\[8\]](#) These strains contain different mutations in the histidine operon.[\[8\]](#)
- Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation in mammals.[\[8\]](#)
- Exposure: The bacterial strains are exposed to various concentrations of methylparaben in a minimal agar medium lacking histidine.[\[7\]](#) A positive control (a known mutagen) and a negative control (vehicle) are included.[\[8\]](#)

- Incubation: The plates are incubated at 37°C for 48-72 hours.[8]
- Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

[Click to download full resolution via product page](#)

Ames Test Experimental Workflow

Carcinogenicity

Long-term carcinogenicity studies in animals have generally not shown a carcinogenic potential for methylparaben.

Table 3: Carcinogenicity Studies of Methylparaben

Species	Route of Administration	Dosing Regimen	Result	Reference
Mouse	Subcutaneous injection	2.5 mg/mouse, twice weekly for up to 7 months	Non-carcinogenic	[9]
Rat (Fischer 344)	Subcutaneous injection	0.6, 1.1, 2.2, or 3.5 mg/kg, twice weekly for 52 weeks	Non-carcinogenic	[9]
Rat (Fischer 344)	Intravaginal	Not specified	Non-carcinogenic	[5]
Rat	Diet	4% in diet for 9 days	No effect on prefundic region of the stomach	[9]

Experimental Protocol: Rodent Carcinogenicity Study

Objective: To evaluate the carcinogenic potential of methylparaben following long-term administration to rodents.

Methodology:

- **Test Animals:** Typically, rats and mice of both sexes are used.
- **Dose Selection:** Multiple dose levels are selected based on results from subchronic toxicity studies, with the highest dose aiming to be a maximum tolerated dose (MTD). A control group receives the vehicle only.
- **Administration:** The test substance is administered for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats) via the intended route of human exposure (e.g., oral gavage, in feed).
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

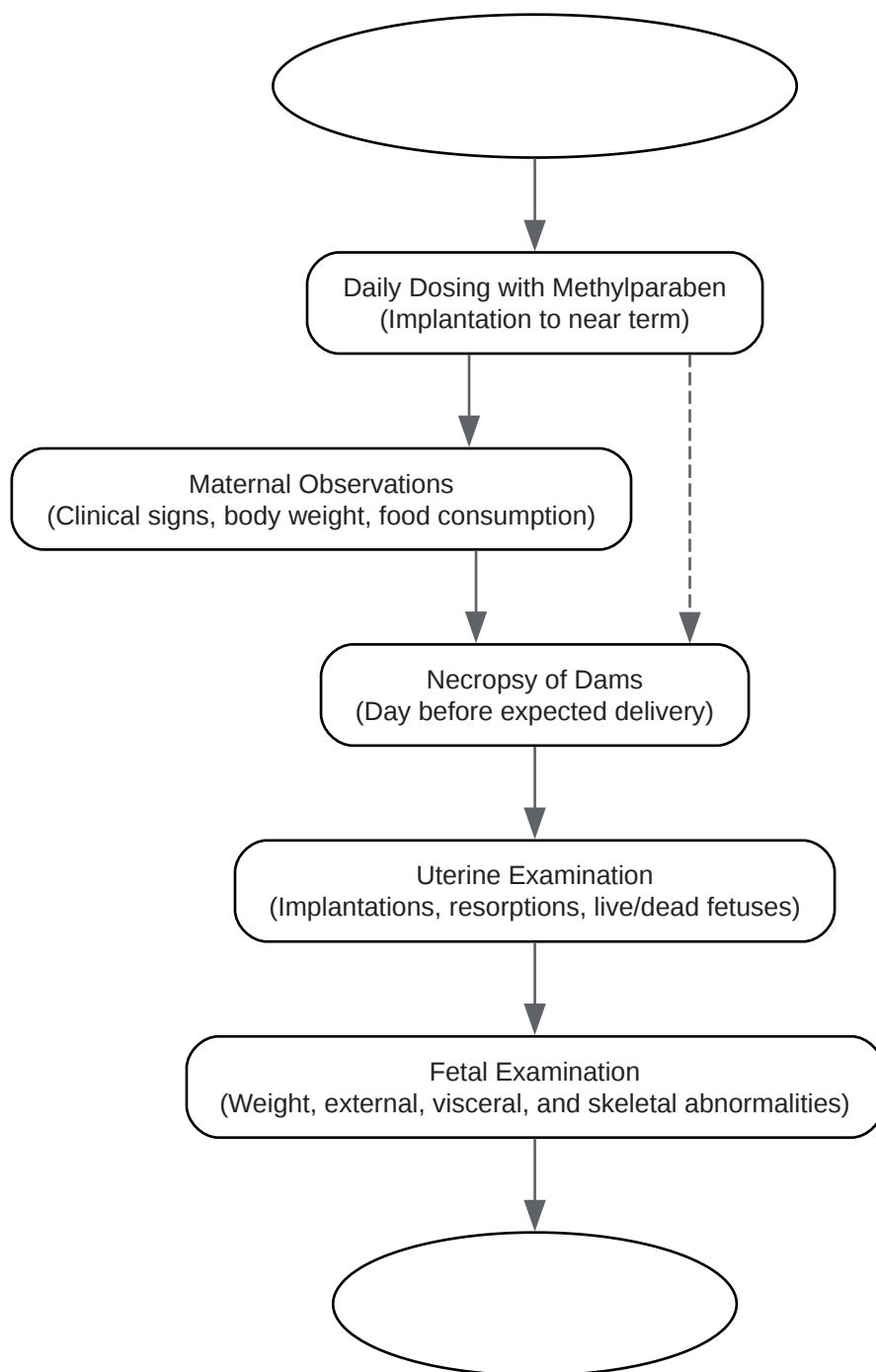
- Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues and organs are examined macroscopically and microscopically for evidence of neoplastic and non-neoplastic lesions.
- Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity

Methylparaben has been extensively studied for its potential effects on reproduction and development. The majority of studies indicate that it is not a reproductive or developmental toxicant at relevant exposure levels.

Table 4: Reproductive and Developmental Toxicity of Methylparaben

Study Type	Species	Dose Levels	Key Findings	Reference
Prenatal Developmental Toxicity (OECD 414)	Rat	Up to 550 mg/kg bw/day	No developmental effects	[10]
Prenatal Developmental Toxicity (OECD 414)	Rabbit	Up to 300 mg/kg bw/day	No developmental toxicity	[11]
Reproductive Toxicity	Rat	Up to 1000 mg/kg bw/day	No adverse testicular effects	[12]
Uterotrophic Assay	Rat/Mouse	Not specified	Negative	[13]


Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[14][15]

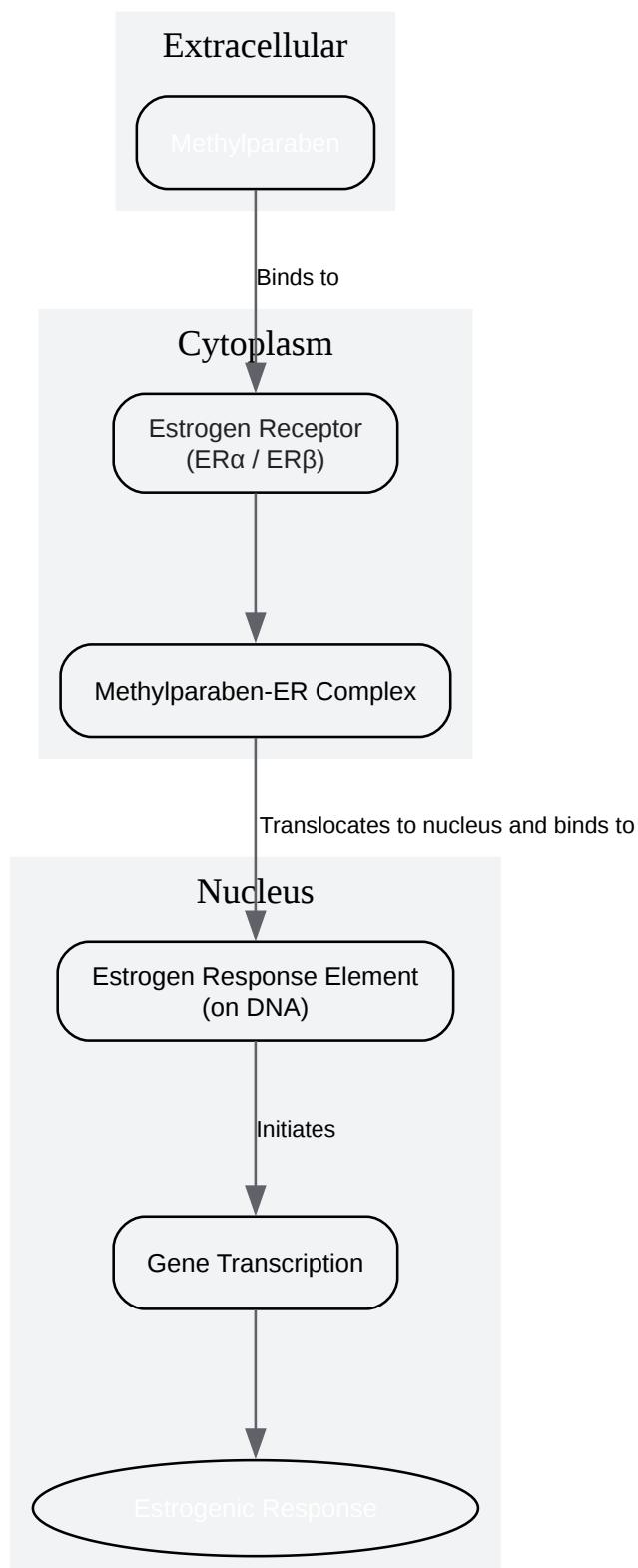
Objective: To evaluate the developmental toxicity of methylparaben in a rodent or non-rodent species.[16]

Methodology:

- Test Animals: Pregnant female rats or rabbits are typically used.[17]
- Dosing Period: The test substance is administered daily from implantation to the day before scheduled necropsy.[17]
- Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some maternal toxicity but not mortality.[17]
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
- Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[17]
- Data Analysis: Fetal parameters in the treated groups are compared to the control group.

[Click to download full resolution via product page](#)

OECD 414 Experimental Workflow


Endocrine Disruption

Methylparaben has been investigated for its potential to interact with the endocrine system, particularly for its weak estrogenic activity. In vitro studies have shown that methylparaben can

bind to estrogen receptors, but with a much lower affinity than estradiol.[18] In vivo assays, such as the uterotrophic assay, have generally been negative for methylparaben.[13]

Signaling Pathway: Estrogenic Activity of Methylparaben

Methylparaben can weakly mimic the action of estrogen by binding to estrogen receptors (ER α and ER β). This binding can potentially lead to the activation of estrogen-responsive genes.

[Click to download full resolution via product page](#)

Estrogenic Signaling Pathway of Methylparaben

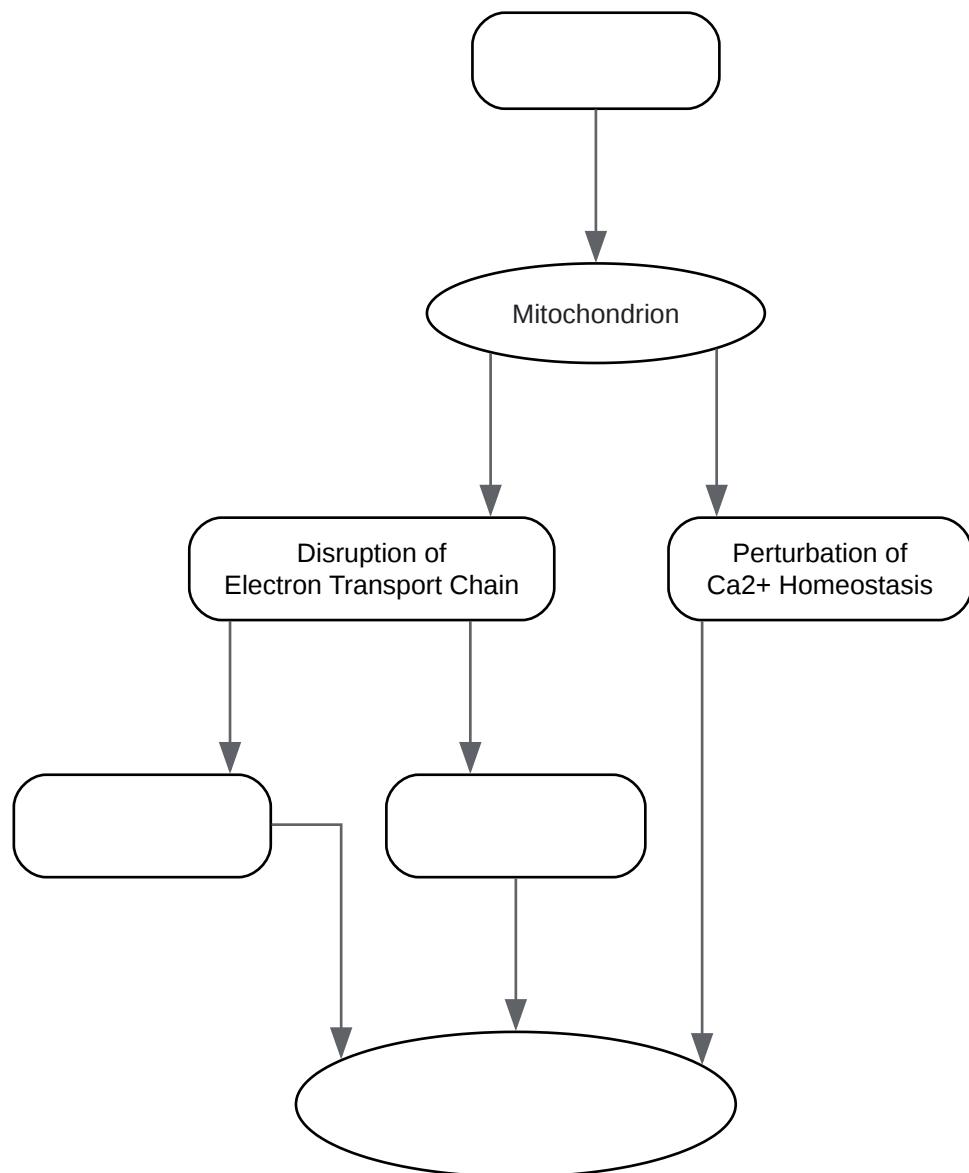
Dermal Toxicity and Sensitization

Methylparaben is considered to be practically non-irritating and non-sensitizing to human skin at concentrations used in cosmetic products.[\[5\]](#) However, allergic contact dermatitis has been reported, primarily in individuals with compromised skin.[\[1\]](#)

Experimental Protocol: Local Lymph Node Assay (LLNA)

The LLNA is a method for identifying potential skin sensitizers.[\[19\]](#)

Objective: To determine the skin sensitization potential of methylparaben.[\[20\]](#)


Methodology:

- Test Animals: Typically, female CBA/Ca or CBA/J mice are used.[\[21\]](#)
- Application: Various concentrations of the test substance are applied to the dorsum of the ears for three consecutive days.[\[19\]](#) A vehicle control and a positive control are included.[\[21\]](#)
- Proliferation Measurement: On day 6, a radiolabeled nucleotide (e.g., ^3H -methyl thymidine) is injected intravenously.[\[21\]](#) After a few hours, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.[\[22\]](#)
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the treated groups by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result.[\[20\]](#)

Mitochondrial Dysfunction

Some in vitro studies have suggested that parabens may induce mitochondrial dysfunction, potentially through the uncoupling of oxidative phosphorylation and depletion of cellular ATP.[\[1\]](#) [\[2\]](#) This can lead to increased production of reactive oxygen species (ROS) and cellular stress.[\[23\]](#)[\[24\]](#)

Signaling Pathway: Methylparaben-Induced Mitochondrial Dysfunction

[Click to download full resolution via product page](#)

Potential Pathway of Methylparaben-Induced Mitochondrial Dysfunction

Conclusion

Based on a comprehensive review of the available toxicological data, methylparaben is considered to have a low toxicity profile. It is not acutely toxic, and the weight of evidence suggests it is not genotoxic or carcinogenic. While some *in vitro* studies have indicated potential for endocrine disruption and mitochondrial dysfunction, *in vivo* studies in animals have not demonstrated adverse reproductive or developmental effects at relevant exposure levels. Dermal irritation and sensitization are rare in the general population. The established No-

Observed-Adverse-Effect Levels (NOAELs) from animal studies are significantly higher than the levels of exposure from consumer products.[1][10][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. methyl paraben mp: Topics by Science.gov [science.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Methylparaben-induced regulation of estrogenic signaling in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. rivm.nl [rivm.nl]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]

- 18. researchgate.net [researchgate.net]
- 19. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. ftp.cdc.gov [ftp.cdc.gov]
- 23. Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Toxicological Profile of Methylparaben]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11818526#toxicological-studies-of-methylparaben]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com